

MGL-IN-1: Core Chemical & Biological Data

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Compound Focus: Mgl-IN-1

Cat. No.: S11181089

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The table below summarizes the key characteristics of **MGL-IN-1** as gathered from the scientific literature [1].

Property	Description
Chemical Name	MGL-IN-1
CAS Number	1881244-28-5
Molecular Formula	C ₂₄ H ₂₂ FN ₅ O ₄
Molecular Weight	463.46 g/mol
Biological Target	Monoacylglycerol Lipase (MGL/MAGL)
Mechanism of Action	Potent, selective, and irreversible inhibitor [1].
In Vitro Activity	IC ₅₀ values for related targets: >10 μM for human CB1 & CB2 receptors; 2.88 μM for human FAAH [1].
In Vivo Effects	Alleviates symptoms in a multiple sclerosis (MS) model; exhibits analgesic effects in an acute inflammatory pain model [1].
Key Properties	High membrane permeability and brain penetrant [1].

Experimental Protocol for In Vitro MGL Inhibition

The search results provide a general overview of a common assay used to determine the in vitro activity of MGL inhibitors, which is adapted from a previously published method [2].

- **Assay Principle:** This is a biochemical activity assay that measures the enzyme's ability to hydrolyze a synthetic substrate. Inhibition of MGL reduces the hydrolysis reaction, which is quantified.
- **Methodology:** The assay was adapted from a protocol used for determining the activity of fatty acid amide hydrolase (FAAH) [2]. While the specific substrate for MGL was not detailed in the available text, these assays typically use a monoacylglycerol substrate that releases a detectable product (e.g., a fluorescent or chromogenic molecule) upon hydrolysis.
- **Data Analysis:** The level of the product generated in the presence of the test compound (**MGL-IN-1**) is compared to a control (enzyme without inhibitor). The concentration of inhibitor that reduces enzyme activity by 50% is reported as the IC₅₀ value.

Critical Clarification: The "MGL" Nomenclature

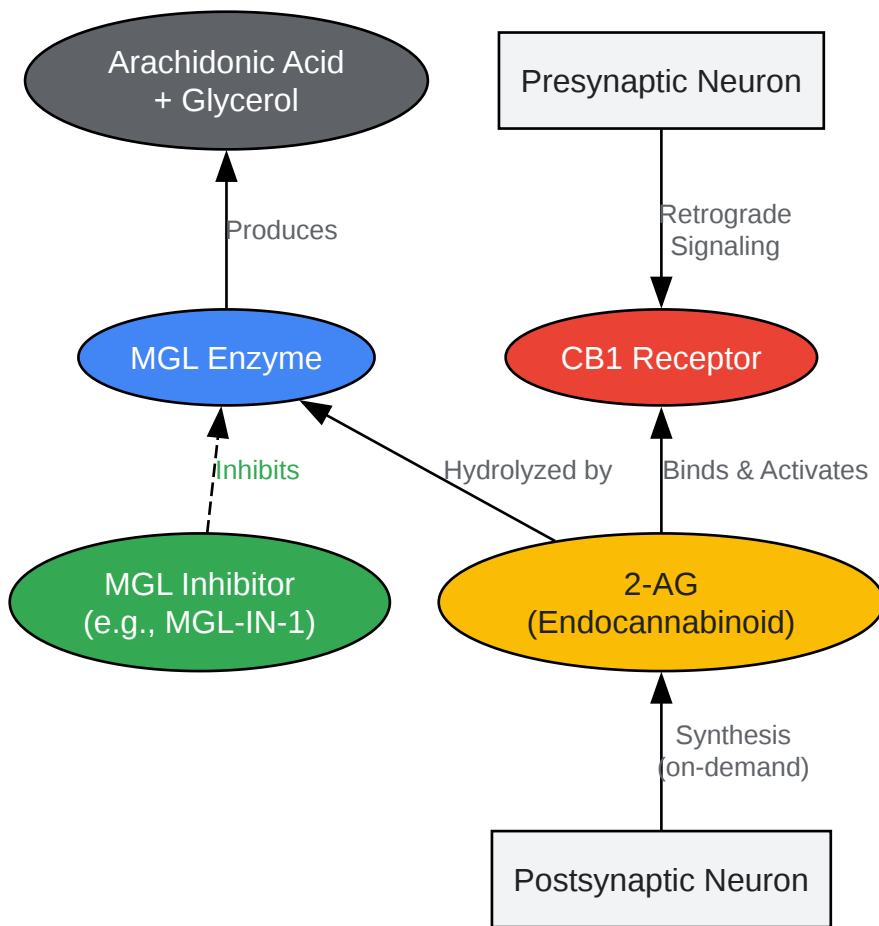
A crucial point for researchers is the dual meaning of "MGL" in biomedical literature, which refers to two distinct biological targets:

- **Monoacylglycerol Lipase (MGL/MAGL):** This is the **intracellular serine hydrolase** targeted by **MGL-IN-1**. It hydrolyzes the endocannabinoid 2-arachidonoylglycerol (2-AG) and plays a critical role in endocannabinoid and eicosanoid signaling [2] [3]. Research in this area focuses on **pain, inflammation, neurological diseases, and cancer** [2].
- **Macrophage Galactose-type Lectin (MGL/CLEC10A):** This is a **transmembrane C-type lectin receptor** expressed on immune cells like macrophages and dendritic cells [4] [5]. It recognizes galactose and N-acetylgalactosamine residues on pathogens and is studied in the context of **infectious diseases (e.g., tuberculosis, Chagas disease) and immune regulation** [4] [6] [7].

The search results you provided contain extensive information on the lectin receptor [4] [6] [7], but based on its defined mechanism, **MGL-IN-1** is exclusively relevant to the lipase enzyme [1].

The Role of MGL in the Endocannabinoid System

To understand the therapeutic potential of **MGL-IN-1**, it is essential to see its target's role in the endocannabinoid system. The diagram below illustrates this pathway.



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This diagram shows the core function of Monoacylglycerol Lipase (MGL). The endocannabinoid 2-AG is synthesized in the postsynaptic neuron and acts as a retrograde signal by binding to CB1 receptors on the presynaptic neuron. MGL terminates this signal by hydrolyzing 2-AG. Inhibiting MGL thus enhances 2-AG signaling, which is the basis for its therapeutic effects [2] [3].

Research Implications and Therapeutic Potential

The data suggests that **MGL-IN-1** is a valuable tool compound for preclinical research due to its potency, selectivity, and brain-penetrant properties. Its efficacy in models of MS and inflammatory pain highlights the potential of MGL inhibition as a strategy for treating conditions related to dysregulated endocannabinoid signaling [1]. The broader field is investigating MGL inhibitors for a range of disorders including **pain, psychiatric disorders, neurological conditions, cancers, and eye conditions** [2].

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